molecular formula C15H16N2O2 B12928740 Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate CAS No. 832090-50-3

Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate

Cat. No.: B12928740
CAS No.: 832090-50-3
M. Wt: 256.30 g/mol
InChI Key: BHIGPSPOKKJLBH-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including its interactions with biological macromolecules, pharmacological effects, and structure-activity relationships (SARs).

Chemical Structure and Properties

This compound possesses a complex structure characterized by multiple substituents on the pyrimidine ring. The presence of ethyl, methyl, and phenyl groups enhances its potential interactions within biological systems. The molecular formula for this compound is C15H18N2O2C_{15}H_{18}N_{2}O_{2}, indicating a significant degree of complexity that may contribute to its biological properties.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. In comparative studies, it has shown effectiveness against various bacterial strains, as summarized in the following table:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
5aE. coli100
5bKlebsiella25
5gS. aureus0.2
5hK. fecalis0.2

These results suggest that certain derivatives of the compound possess significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

Research has highlighted the compound's potential in cancer therapy, particularly against triple-negative breast cancer (TNBC). In vitro assays have demonstrated that this compound inhibits cell proliferation with an IC50 value of approximately 0.126μM0.126\,\mu M in MDA-MB-231 TNBC cell lines . Furthermore, it exhibited a favorable selectivity index compared to non-cancerous cell lines, indicating its potential as a targeted therapeutic agent.

In vivo studies have also shown promising results. For instance, in a mouse model inoculated with MDA-MB-231 cells, treatment with this compound significantly inhibited lung metastasis compared to known therapeutic agents . The pharmacodynamic effects observed included a reduction in metastatic nodules and improved survival rates among treated mice.

The mechanisms underlying the biological activity of this compound are still being elucidated. Initial findings suggest that it may interact with specific enzymes involved in metabolic pathways, although detailed kinetic studies are required to quantify these interactions effectively . Additionally, its structural similarities to other pyrimidine derivatives may provide insights into its mechanism of action through shared pathways or targets.

Safety Profile

The safety profile of this compound has been evaluated through subacute toxicity studies in healthy mice. Results indicated no significant adverse effects at doses up to 40mg/kg40\,mg/kg administered orally for three consecutive days . This finding is crucial for further development as a therapeutic agent.

Properties

CAS No.

832090-50-3

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-4-12-13(15(18)19-3)10(2)16-14(17-12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3

InChI Key

BHIGPSPOKKJLBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=C1C(=O)OC)C)C2=CC=CC=C2

Origin of Product

United States

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